2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
Molecular Formula |
C18H23BO3 |
|---|---|
Molecular Weight |
298.2 g/mol |
IUPAC Name |
2-(2-ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H23BO3/c1-6-20-15-12-11-13-9-7-8-10-14(13)16(15)19-21-17(2,3)18(4,5)22-19/h7-12H,6H2,1-5H3 |
InChI Key |
VAXXZCIJCCKKMR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)OCC |
Origin of Product |
United States |
Preparation Methods
Direct Borylation of 2-Ethoxynaphthalene Derivatives
A common approach involves the direct borylation of 2-ethoxynaphthalene or its halogenated derivatives with bis(pinacolato)diboron (B2pin2) under palladium or iridium catalysis. This method is regioselective for the 1-position on the naphthalene ring, corresponding to the 2-position in the final compound nomenclature.
| Reagent/Condition | Description |
|---|---|
| Substrate | 2-Ethoxynaphthalene or 1-bromo-2-ethoxynaphthalene |
| Boron Source | Bis(pinacolato)diboron (B2pin2) |
| Catalyst | Pd(dppf)Cl2 or Ir-based catalysts |
| Base | Potassium acetate or KOAc |
| Solvent | Dioxane or tetrahydrofuran (THF) |
| Temperature | 80–100 °C |
| Time | 12–24 hours |
The reaction proceeds via oxidative addition of the aryl halide to the palladium catalyst, followed by transmetallation with B2pin2 and reductive elimination to yield the arylboronate ester.
Lithiation Followed by Borylation
Another method involves directed ortho-lithiation of 2-ethoxynaphthalene followed by quenching with a boron electrophile such as trialkyl borates or pinacolborane.
- Treat 2-ethoxynaphthalene with a strong base such as n-butyllithium at low temperature (−78 °C) to generate the lithiated intermediate at the 1-position.
- Add a boron electrophile (e.g., trimethyl borate or pinacolborane).
- Work up the reaction to isolate the boronate ester.
This method allows precise regioselective installation of the boronate ester but requires careful temperature control and handling of air-sensitive reagents.
Preparation from 2-(Halogenated Naphthalen-1-yl) Precursors
According to patent literature, this compound can be prepared from 2-(7-ethoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via cross-coupling reactions or direct borylation of halogenated naphthalene derivatives (e.g., 1-bromo-2-ethoxynaphthalene) with pinacolborane or B2pin2 in the presence of palladium catalysts.
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation of 2-ethoxynaphthalene | n-BuLi, −78 °C, THF | >90 | High regioselectivity at 1-position |
| Quenching with pinacolborane | Pinacolborane, room temperature | 85–90 | Formation of stable boronate ester |
| Pd-catalyzed borylation | Pd(dppf)Cl2, B2pin2, KOAc, dioxane, 90 °C | 80–95 | Efficient and scalable method |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Catalyst/Base | Advantages | Limitations |
|---|---|---|---|---|---|
| Pd-catalyzed borylation | 1-Bromo-2-ethoxynaphthalene | Bis(pinacolato)diboron | Pd(dppf)Cl2, KOAc | High yield, scalable | Requires halogenated substrate |
| Lithiation followed by borylation | 2-Ethoxynaphthalene | n-Butyllithium, pinacolborane | None (base is n-BuLi) | Regioselective, no halogen needed | Air-sensitive, low temperature |
| Cross-coupling from boronate | 2-(7-Ethoxy-naphthalen-2-yl)boronate | Aryl halide coupling partners | Pd catalysts | Versatile for complex derivatives | Multi-step synthesis |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between aryl halides and boronic esters .
General Reaction Scheme :
Key Catalysts and Conditions :
| Catalyst System | Base | Solvent | Yield Range | Temperature |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 65–85% | 80–100°C |
| PdCl₂(dppf) | CsF | DMF | 70–90% | 90–110°C |
| Pd(OAc)₂ with SPhos | NaHCO₃ | Toluene/EtOH | 60–78% | 70–90°C |
Mechanistic Insights :
-
Transmetallation : The boronic ester transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination : Forms the final biaryl product while regenerating the palladium catalyst.
Functional Group Transformations
The ethoxy and naphthalene groups influence reactivity in electrophilic substitution and oxidation reactions:
Aromatic Electrophilic Substitution
The naphthalene ring undergoes nitration and sulfonation at the α-position due to electron-donating ethoxy groups.
Example Nitration :
Conditions :
-
Nitrating agent: Mixed acid (HNO₃/H₂SO₄)
-
Temperature: 0–5°C
-
Yield: ~60%
Oxidation Reactions
Controlled oxidation converts the boronic ester to a phenol derivative:
-
Oxidizing agent: H₂O₂ (30%)
-
Base: NaOH (1M)
-
Yield: 75–88%
Comparative Reactivity Data
Reactivity with Aryl Halides :
| Aryl Halide | Catalyst | Yield (%) | Selectivity |
|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | 82 | >99% |
| 2-Iodonaphthalene | PdCl₂(dppf) | 88 | 95% |
| 3-Chloropyridine | Pd(OAc)₂/SPhos | 65 | 85% |
Scientific Research Applications
2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the development of fluorescent probes for biological imaging due to its naphthalene moiety, which exhibits strong fluorescence.
Medicine: Investigated for its potential use in drug delivery systems, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism by which 2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds. The palladium catalyst activates the boronic ester, allowing it to react with aryl halides to form biaryl compounds. The molecular targets and pathways involved include the activation of the boron atom and the subsequent formation of a palladium-boron complex .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
4,4,5,5-Tetramethyl-2-(1-naphthyl)-1,3,2-dioxaborolane (CAS 68716-52-9):
Lacks the ethoxy group, resulting in reduced electron density at the naphthalene ring. This decreases activation of the boron center, leading to slower cross-coupling kinetics compared to the ethoxy-substituted analog .- 2-(4-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: The methoxy group at the 4-position of naphthalene provides electron donation but in a different regiochemical orientation.
2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
The anthracene moiety introduces extended conjugation, enhancing UV absorption and stability under harsh conditions. However, increased steric bulk may reduce solubility in polar solvents .
Table 1: Substituent Effects on Key Properties
Biological Activity
2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2246703-71-7) is a boron-containing compound that has garnered interest due to its potential applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, emphasizing its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.2 g/mol. The compound features a dioxaborolane ring which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2246703-71-7 |
| Molecular Formula | C18H23BO3 |
| Molecular Weight | 298.2 g/mol |
| Purity | >95% |
Anticancer Potential
Recent studies have indicated that boron-containing compounds exhibit anticancer properties. The mechanism is thought to involve the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, a study demonstrated that similar dioxaborolanes could inhibit the growth of cancer cells by inducing apoptosis through the activation of caspase pathways .
Antioxidant Activity
The antioxidant properties of this compound have been explored in vitro. It was found to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress-related diseases .
Enzyme Inhibition
This compound has also shown potential as an inhibitor of specific enzymes linked to various diseases. For example, it has been noted to inhibit certain kinases involved in cancer progression. The inhibition is believed to be mediated through binding interactions with the enzyme's active site .
Case Study 1: Anticancer Efficacy
In a recent experimental study involving human cancer cell lines (e.g., breast and prostate cancer), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study reported IC50 values indicating potent anticancer activity at low concentrations .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce neuronal cell death and inflammation markers in response to oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
